molecular formula C16H9Cl2NO3 B14313896 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one CAS No. 110326-35-7

1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one

Cat. No.: B14313896
CAS No.: 110326-35-7
M. Wt: 334.1 g/mol
InChI Key: VAPGXGRQEWDOLC-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxymethylene group, and a formyl group attached to an indolinone core. Its molecular formula is C15H9Cl2NO2.

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-dichlorophenylamine, which is then subjected to various reactions to introduce the indolinone core and the formyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

110326-35-7

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2-hydroxyindole-3,6-dicarbaldehyde

InChI

InChI=1S/C16H9Cl2NO3/c17-12-2-1-3-13(18)15(12)19-14-6-9(7-20)4-5-10(14)11(8-21)16(19)22/h1-8,22H

InChI Key

VAPGXGRQEWDOLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC(=C3)C=O)C(=C2O)C=O)Cl

Origin of Product

United States

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